In Vivo Metabolism of cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic Acid: A Comprehensive Technical Guide
In Vivo Metabolism of cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic Acid: A Comprehensive Technical Guide
Executive Summary
cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid (CAS: 1134407-36-5) is a structurally complex molecule containing three distinct metabolic liabilities: a thioether, a benzoyl ketone, and a cycloaliphatic carboxylic acid. Understanding its in vivo biotransformation is critical for predicting pharmacokinetic (PK) clearance, identifying active or reactive metabolites, and assessing toxicological risks. This whitepaper provides an authoritative framework for mapping its metabolic fate, detailing the mechanistic pathways, and establishing a self-validating analytical protocol using UHPLC-QTOF-MS.
Mechanistic Profiling of Biotransformation Pathways
The structural moieties of this compound dictate its susceptibility to specific Phase I and Phase II metabolic enzymes. Understanding the causality behind these biotransformations is essential for rational drug design and safety evaluation.
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S-Oxidation (Thioether to Sulfoxide/Sulfone): The electron-rich thiomethyl (-SCH₃) group is highly susceptible to oxygenation. Flavin-containing monooxygenases (FMOs) and Cytochrome P450s (CYPs) rapidly catalyze the S-oxidation of thioethers to sulfoxides (+16 Da) [1]. Prolonged exposure can lead to further oxidation to sulfones (+32 Da). S-oxidation alters the lipophilicity and hydrogen-bonding capacity of the molecule, often driving renal excretion[1].
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Acyl Glucuronidation: The cyclohexane-1-carboxylic acid moiety is a prime substrate for UDP-glucuronosyltransferases (UGTs), specifically UGT1A and UGT2B7[2]. Acyl glucuronides are of significant toxicological concern. They can undergo intramolecular transacylation (acyl migration) to form reactive isomers that covalently bind to hepatic proteins, a mechanism strongly implicated in idiosyncratic drug-induced liver injury (DILI)[3]. The process of acyl glucuronidation is generally considered to render the parent carboxylic acid into a pharmacologically inactive, highly polar compound destined for biliary or urinary excretion [4].
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Carbonyl Reduction: The benzoyl ketone group can be reduced by cytosolic aldo-keto reductases (AKRs) or carbonyl reductases (CBRs) to yield a secondary alcohol (+2 Da). This stereospecific reduction often creates a new chiral center, potentially leading to diastereomeric metabolites with distinct pharmacological profiles.
Fig 1: Primary in vivo metabolic pathways and associated enzymatic drivers.
Experimental Workflow for In Vivo Metabolism Studies
To capture the full metabolic profile, a mass-balance approach combined with high-resolution mass spectrometry is required. The workflow is designed as a self-validating system: the use of positive and negative electrospray ionization (ESI) ensures that both basic (e.g., reduced alcohols) and acidic (e.g., glucuronides) metabolites are detected, while accurate mass measurements (<5 ppm error) confirm elemental compositions [5]. Furthermore, the natural isotopic signature of sulfur (³⁴S, ~4.4% abundance) serves as a built-in diagnostic filter to distinguish sulfur-containing metabolites from endogenous matrix interferences.
Fig 2: End-to-end experimental workflow for in vivo metabolite profiling.
Step-by-Step Methodologies
Protocol 1: In Vivo Dosing and Sample Collection (Sprague-Dawley Rats)
Rationale: Sprague-Dawley rats are the standard preclinical model for mammalian metabolism. Metabolic cages are essential to prevent cross-contamination of urine and feces, ensuring accurate excretion profiling.
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Animal Acclimation: Fast adult male Sprague-Dawley rats (200-250 g) for 12 hours prior to dosing.
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Dosing: Administer the compound via oral gavage (10 mg/kg) formulated in 0.5% methylcellulose/0.1% Tween 80 to ensure uniform suspension.
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Blood Collection: Collect blood (approx. 200 µL) via the jugular vein at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K₂EDTA tubes. Centrifuge at 3,000 × g for 10 min at 4°C to isolate plasma.
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Excreta Collection: House rats in metabolic cages. Collect urine and feces over 0-8, 8-24, and 24-48 hour intervals. Maintain collection vessels over dry ice to prevent ex vivo degradation of unstable metabolites (e.g., acyl glucuronides)[3].
Protocol 2: Sample Preparation and UHPLC-QTOF-MS Analysis
Rationale: Protein precipitation (PPT) is sufficient for plasma, but solid-phase extraction (SPE) is critical for urine to remove salts that cause ion suppression in the MS source, enabling the simultaneous purification and identification of metabolites[6].
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Plasma Preparation (PPT): Aliquot 50 µL of plasma into a 96-well plate. Add 150 µL of ice-cold acetonitrile containing an internal standard. Vortex for 2 min, then centrifuge at 15,000 × g for 15 min at 4°C[5]. Transfer the supernatant to an autosampler vial.
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Urine Preparation (SPE): Dilute 100 µL of urine with 400 µL of water. Load onto a pre-conditioned Oasis HLB SPE cartridge (30 mg). Wash with 5% methanol in water. Elute with 100% methanol[6]. Evaporate to dryness under nitrogen and reconstitute in 100 µL of initial mobile phase.
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UHPLC Separation: Inject 5 µL onto a reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 × 100 mm, 1.7 µm) maintained at 40°C[5].
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.
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Gradient: 5% B to 95% B over 15 minutes at a flow rate of 0.4 mL/min.
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QTOF-MS Acquisition: Operate in positive and negative ESI modes. Set the capillary voltage to 1.5 kV and source temperature to 120°C[5]. Use data-dependent acquisition (DDA) to trigger MS/MS fragmentation on the top 5 most intense ions per scan.
Quantitative Data Summaries
Table 1: Predicted Metabolites and HRMS m/z Shifts
| Metabolite Pathway | Molecular Formula | Theoretical m/z[M+H]⁺ | Theoretical m/z [M-H]⁻ | Mass Shift (Da) |
|---|---|---|---|---|
| Parent Compound | C₁₅H₁₈O₃S | 279.1049 | 277.0904 | N/A |
| S-Oxidation (Sulfoxide) | C₁₅H₁₈O₄S | 295.0999 | 293.0853 | +15.9949 |
| S-Oxidation (Sulfone) | C₁₅H₁₈O₅S | 311.0948 | 309.0802 | +31.9898 |
| Carbonyl Reduction | C₁₅H₂₀O₃S | 281.1206 | 279.1060 | +2.0157 |
| Acyl Glucuronidation | C₂₁H₂₆O₉S | 455.1370 | 453.1225 | +176.0321 |
Table 2: Representative Pharmacokinetic Parameters (10 mg/kg PO in SD Rats)
| PK Parameter | Description | Expected Range / Value |
|---|---|---|
| Tₘₐₓ (h) | Time to maximum plasma concentration | 1.0 – 2.5 |
| Cₘₐₓ (ng/mL) | Maximum plasma concentration | 800 – 1,500 |
| AUC₀₋ₜ (ng·h/mL) | Area under the curve | 4,500 – 7,000 |
| t₁/₂ (h) | Elimination half-life | 3.0 – 5.5 |
| CL/F (L/h/kg) | Apparent oral clearance | 1.4 – 2.2 |
References
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Establishment of Protocols for Global Metabolomics by LC-MS for Biomarker Discovery Source: PLoS ONE (2016) URL:[Link]
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Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated Source: Chemical Research in Toxicology (2015) URL:[Link]
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Glucuronidation of Drugs and Drug-Induced Toxicity in Humanized UDP-Glucuronosyltransferase 1 Mice Source: Drug Metabolism and Disposition (2014) URL:[Link]
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Acyl Glucuronide Metabolites of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577) and Related Source: OSTI.GOV (2018) URL:[Link]
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Handbook of Drug Metabolism [Third Edition] Source: DOKUMEN.PUB (2016) URL:[Link]
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UHPLC-QTOF-MS/MS-SPE-NMR: A Solution to the Metabolomics Grand Challenge of Higher-Throughput, Confident Metabolite Identifications Source: ResearchGate (2019) URL:[Link]
